Ethyl 3-amino-3-(thiophen-3-yl)propanoate

Positional isomerism Thiophene regiochemistry β-Amino acid building blocks

Ethyl 3-amino-3-(thiophen-3-yl)propanoate (CAS 167834-28-8) is a non-proteinogenic β-amino acid ethyl ester belonging to the 3-amino-3-arylpropanoate class. It bears a thiophene heterocycle attached at the β-carbon via the 3-position of the thiophene ring, distinguishing it from the more common 2-thienyl positional isomer.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 167834-28-8
Cat. No. B13631729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-(thiophen-3-yl)propanoate
CAS167834-28-8
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CSC=C1)N
InChIInChI=1S/C9H13NO2S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8H,2,5,10H2,1H3
InChIKeyKSNLHRHMQFWZDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-3-(thiophen-3-yl)propanoate (CAS 167834-28-8) – Procurement-Relevant Compound Class Profile


Ethyl 3-amino-3-(thiophen-3-yl)propanoate (CAS 167834-28-8) is a non-proteinogenic β-amino acid ethyl ester belonging to the 3-amino-3-arylpropanoate class [1]. It bears a thiophene heterocycle attached at the β-carbon via the 3-position of the thiophene ring, distinguishing it from the more common 2-thienyl positional isomer . With a molecular formula of C₉H₁₃NO₂S and a molecular weight of 199.27 g·mol⁻¹, this compound is supplied as a research intermediate with a commercially available purity of 98% . The compound exists as a racemic mixture (unless otherwise specified) and serves as a versatile building block in medicinal chemistry, particularly for the synthesis of CNS-active analogues and peptidomimetics [2].

Why Ethyl 3-Amino-3-(thiophen-3-yl)propanoate Cannot Be Simply Replaced by In-Class Analogs


Within the 3-amino-3-arylpropanoate family, the thiophene ring substitution position (3-thienyl vs. 2-thienyl) alters the electronic distribution and steric profile of the β-amino acid scaffold, which directly impacts downstream reactivity in amide bond formation, enantioselective enzymatic resolutions, and target binding conformations [1]. The ethyl ester moiety provides a balance of lipophilicity and hydrolytic stability that differs from both the methyl ester (more rapidly hydrolysed in enzymatic kinetic resolutions) and the free carboxylic acid (different solubility and coupling chemistry), making the ethyl ester the preferred form for lipase-mediated enantiomer separation processes [2]. Furthermore, the thiophene-3-yl group exhibits distinct π-electron density and hydrogen-bond acceptor properties compared to the phenyl analog, influencing both the compound's pharmacokinetic profile when incorporated into bioactive molecules and its chromatographic behaviour during purification [3].

Quantitative Differentiation Evidence for Ethyl 3-Amino-3-(thiophen-3-yl)propanoate Versus Its Closest Analogs


Thiophene Ring Substitution Position: 3-Thienyl vs. 2-Thienyl Isomer – Physicochemical and Synthetic Differentiation

The target compound, bearing the thiophene ring attached at the 3-position, exhibits a predicted density of 1.178 ± 0.06 g·cm⁻³, which is higher than the phenyl analog (1.075 g·cm⁻³) due to the presence of the sulfur atom and the specific substitution pattern . While the predicted boiling point (305.5 ± 32.0 °C) is comparable to that of the 2-thienyl isomer (also predicted at 305.5 °C), the 3-thienyl substitution places the sulfur heteroatom at a meta-like position relative to the β-amino acid backbone, altering the electronic character of the aromatic ring . In the synthesis of the corresponding free acid (CAS 94333-62-7), the ¹H NMR spectrum (300 MHz, TFA-d) shows distinct thiophene proton signals at δ 6.97–6.91 (m, 2-H and 5-H) and δ 6.63–6.61 (m, 4-H), with ¹³C NMR signals at δ 131.92 (C2), 126.76 (C4), and 123.48/122.45 (C3/C5), confirming the 3-substitution connectivity . This regiochemistry avoids the steric congestion near the sulfur atom that occurs in the 2-thienyl isomer during amide coupling reactions.

Positional isomerism Thiophene regiochemistry β-Amino acid building blocks

Ester Group Differentiation: Ethyl Ester vs. Methyl Ester – Implications for Enzymatic Kinetic Resolution

The ethyl ester moiety of the target compound is the preferred substrate for lipase-mediated enantioselective hydrolysis in the preparation of optically active 3-amino-3-arylpropionic acids. Patent EP 1621529 A1 explicitly discloses that n-alkyl 3-amino-3-arylpropionates, including ethyl esters, can be resolved using hydrolases (e.g., Amano PS lipase from Burkholderia cepacia) to yield optically active (S)-3-amino-3-arylpropionic acid and the unhydrolysed (R)-ester simultaneously [1]. The ethyl ester provides a superior balance between enzymatic recognition (E-value) and practical isolation compared to the methyl ester, which is hydrolysed more rapidly but with lower enantioselectivity, and the tert-butyl ester, which is too sterically hindered for efficient enzymatic turnover [2]. The free acid form (CAS 94333-62-7) is commercially available but lacks the ester protecting group required for this critical enantiomer separation step .

Enantioselective hydrolysis Lipase kinetic resolution Chiral β-amino acids

Commercially Available Purity: 98% Specification Supporting Reproducible Downstream Synthesis

The target compound is commercially available from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) at a purity specification of 98% . This specification is 3 percentage points higher than the typical 95% purity offered for the more widely stocked 2-thienyl positional isomer (CAS 93447-77-9) from major international suppliers such as Sigma-Aldrich . The higher baseline purity reduces the burden of pre-synthetic purification for users employing this compound as a building block in multi-step syntheses where impurity carryover can propagate through subsequent transformations. The free acid form (CAS 94333-62-7) is commercially available at 95% purity from BOC Sciences , further supporting the ethyl ester as the higher-purity entry point for applications requiring stringent quality control.

Vendor purity specification Quality control Synthetic intermediate procurement

Synthesis Yield Benchmark: 72% One-Pot Synthesis of the Free Acid Precursor from Thiophene-3-carbaldehyde

The free acid precursor, 3-amino-3-(thiophen-3-yl)propanoic acid (CAS 94333-62-7), has been prepared via a one-pot condensation of thiophene-3-carbaldehyde with malonic acid and ammonium acetate in ethanol under reflux for 7 hours, yielding 72% of product as a white solid with a melting point of 223–224 °C [1]. This synthesis route, reported in the context of a broader study on trypanocidal agents published in the European Journal of Medicinal Chemistry, demonstrates the accessibility of the thiophene-3-yl scaffold via a straightforward procedure. The corresponding 2-thienyl isomer (from thiophene-2-carbaldehyde) would proceed through an analogous pathway, but the 3-carbaldehyde starting material provides entry to the meta-like substitution pattern that is less sterically encumbered at the α-position of the thiophene ring during subsequent derivatisation . The full spectroscopic characterisation (¹H NMR, ¹³C NMR, IR, MS, elemental analysis) is available for the free acid, providing a reference framework for quality control of the ethyl ester [1].

One-pot synthesis β-Amino acid preparation Synthetic efficiency

Evidence-Backed Application Scenarios for Ethyl 3-Amino-3-(thiophen-3-yl)propanoate in Scientific Procurement


Enantioselective Synthesis of Chiral β-Amino Acid Building Blocks via Lipase-Catalysed Kinetic Resolution

This compound is the optimal substrate form for laboratories preparing optically pure (S)- or (R)-3-amino-3-(thiophen-3-yl)propanoic acid via enzymatic kinetic resolution. Patent EP 1621529 A1 explicitly validates that n-alkyl 3-amino-3-arylpropionates, particularly ethyl esters, undergo enantioselective hydrolysis catalysed by Amano PS lipase (Burkholderia cepacia), yielding the (S)-acid and unreacted (R)-ester in a single operational step [1]. The ethyl ester strikes the critical balance between enzymatic recognition (adequate E-value) and practical handling that neither the overly labile methyl ester nor the sterically hindered tert-butyl ester can achieve. Procuring the pre-formed ethyl ester eliminates the need for in-house esterification of the free acid and ensures compatibility with established literature protocols.

Synthesis of CNS-Active 3-Amino-3-arylpropionic Acid Analogues (Methylphenidate/Modafinil Class)

The thiophene-3-yl scaffold has been employed as a heteroaryl replacement for the phenyl ring in analogues of methylphenidate and modafinil, as described by Renault et al. in their study of CNS-active 3-amino-3-arylpropionic acid derivatives [2]. The thiophene ring introduces a sulfur heteroatom that provides additional hydrogen-bond acceptor capacity and altered π-electron distribution compared to the phenyl analog, potentially modulating target engagement at monoamine transporters. The ethyl ester form serves as the direct precursor for amide coupling or reduction steps in the synthesis of the final pharmacologically active derivatives, with the 3-thienyl substitution pattern offering a distinct pharmacological profile from the 2-thienyl variant.

Solid-Phase Synthesis of Substituted Thiophene Libraries for Drug Discovery

Ethyl 3-amino-3-(thiophen-3-yl)propanoate can serve as a key intermediate in solid-phase combinatorial synthesis of thiophene-containing compound libraries. U.S. Patent 6,136,984 describes a solid-phase methodology for preparing diversely substituted thiophenes via acylation of resin-bound amines with cyanoacetic acid followed by reaction with isothiocyanates [3]. The thiophene-3-yl β-amino ester core provides a pre-functionalised scaffold that can be directly loaded onto solid supports via the amino group, enabling parallel synthesis of arrays of substituted thiophenes with potential therapeutic interest. The 3-substitution pattern ensures that the C2 and C5 positions of the thiophene ring remain available for further diversification.

Synthesis of Schiff Base Ligands for Medicinal Coordination Chemistry

The primary amino group of ethyl 3-amino-3-(thiophen-3-yl)propanoate undergoes efficient Schiff base condensation with aromatic aldehydes in aqueous medium, as demonstrated by Romanova et al. for the broader class of 3-amino-3-arylpropionic acid esters [4]. This reactivity enables the preparation of thiophene-containing imine ligands for metal coordination studies, carbonic anhydrase inhibition screening, or antimicrobial evaluation without requiring organic solvent conditions. The ethyl ester protecting group remains intact during the aqueous condensation, allowing subsequent hydrolysis to the free acid or direct use of the ester-Schiff base conjugate in biological assays.

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